(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one
Description
(Z)-2-(2-Chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene substituent at position 2, featuring a 2-chloro-6-fluorophenyl group, and an ethoxy substitution at position 6 of the benzofuran core. This compound belongs to the aurone family, known for their biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-ethoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-2-21-10-6-7-11-15(8-10)22-16(17(11)20)9-12-13(18)4-3-5-14(12)19/h3-9H,2H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTKIYBJURZWBZ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 6-ethoxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies often involve in vitro and in vivo assays to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow for the design of derivatives with enhanced pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound is compared to structurally related benzofuran-3(2H)-ones with modifications in the benzylidene substituent, substitutions at positions 6 and 7, and functional group variations. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Benzofuran-3(2H)-ones
*Calculated molecular weight based on formula C₁₇H₁₁ClF₂O₃.
Impact of Substituents on Properties and Bioactivity
In contrast, the 2,4-dichloro analog () may exhibit stronger binding to hydrophobic pockets but reduced solubility. Hydroxy/Methoxy Groups: The 3,4-dihydroxy analog () participates in hydrogen bonding, crucial for interactions with biological targets like kinases or oxidoreductases . The 2,5-dimethoxy derivative () offers enhanced metabolic stability compared to hydroxylated analogs.
Position 6 Substitution: Ethoxy vs. However, the hydroxy group in SR-F-125 () enables hydrogen bonding, contributing to its endoplasmic reticulum inhibitory activity .
Position 7 Substitution: Aminoalkyl Groups: Compounds with dimethylaminomethyl () or dipropylaminomethyl () groups exhibit improved solubility and may act as prodrugs. These groups also introduce basicity, which can influence tissue distribution.
Biological Activity
(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, with a focus on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C17H16ClF O3. It features a benzofuran core substituted with a chloro and fluorine atom, which may enhance its biological activity through various mechanisms.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClF O3 |
| Molecular Weight | 324.76 g/mol |
| SMILES | CC(C=CC1=CC=CC=C1)C(=O)C=C(C2=CC=COC2)ClF |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves the condensation reaction of 2-chloro-6-fluorobenzaldehyde with ethyl 6-hydroxybenzofuran-3-carboxylate. The reaction conditions often include the use of acid catalysts under reflux conditions to facilitate the formation of the desired product.
Antiviral Activity
Recent studies have indicated that derivatives containing the 2-chloro-6-fluorobenzylidene moiety exhibit significant antiviral properties. For instance, compounds with similar structural features have shown activity against HIV-1, demonstrating potential for further development as antiviral agents . The presence of the chloro and fluorine substituents is believed to enhance binding affinity to viral targets.
Antitumor Activity
The compound has also been evaluated for antitumor activity. Preliminary assays suggest that it may inhibit tumor cell proliferation through apoptosis induction mechanisms. In vitro studies using various cancer cell lines have reported IC50 values in the micromolar range, indicating moderate potency .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and tumor growth.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased cell death in cancerous tissues.
Case Studies
- Antiviral Efficacy : A study comparing various derivatives found that those with the 2-chloro-6-fluorobenzylidene structure significantly inhibited HIV reverse transcriptase, suggesting a potential role as a therapeutic agent against HIV infections .
- Antitumor Potential : In a recent study focusing on breast cancer cell lines, this compound demonstrated notable cytotoxicity, leading researchers to explore its mechanism further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
